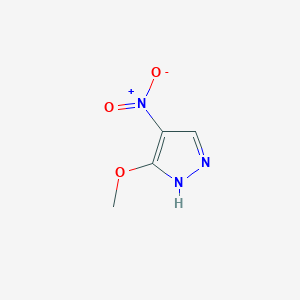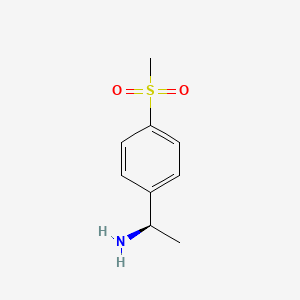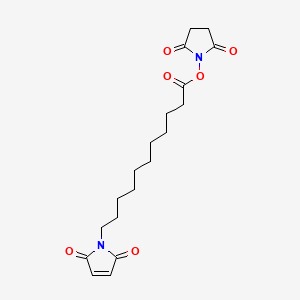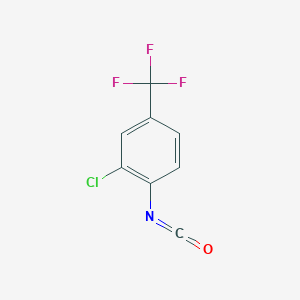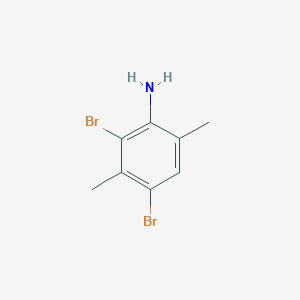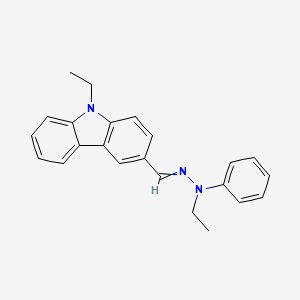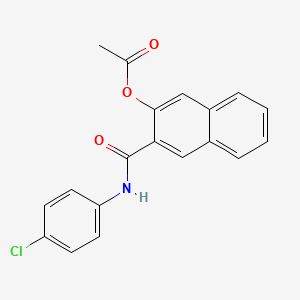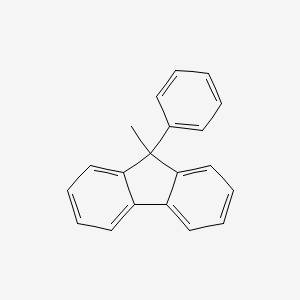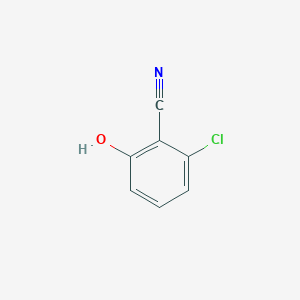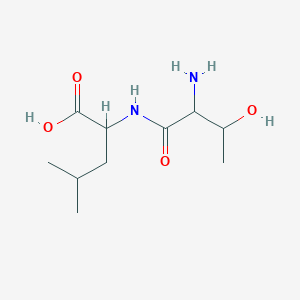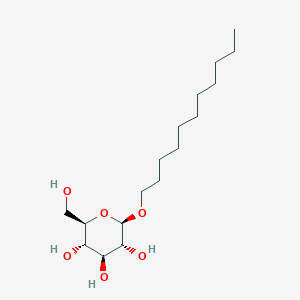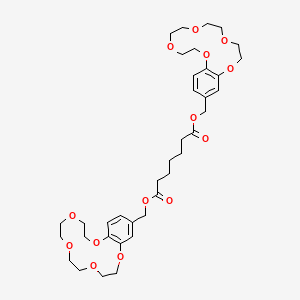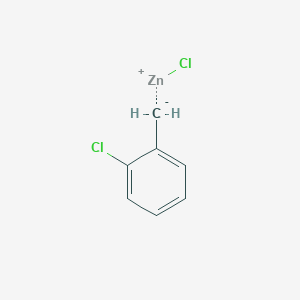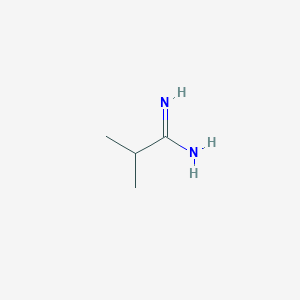
2-Methylpropanimidamide
描述
2-Methylpropanimidamide, also known as isobutanamidine, is a chemical compound with the molecular formula C₄H₁₁N₂. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is often found in its hydrochloride form, which enhances its stability and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpropanimidamide hydrochloride can be synthesized through a reaction involving ammonia and ethanol. The general procedure involves the addition of dry hydrogen chloride to an ice-cooled solution of nitrile and ethanol. This mixture is stirred at room temperature for two days. Subsequently, a solution of ammonia in absolute ethanol is added, and the reaction mixture is stirred for several hours. The precipitated ammonium chloride is filtered off, and the clear solution is stored in a closed flask .
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The final product is typically purified through recrystallization and dried under vacuum conditions to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-Methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
科学研究应用
2-Methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including its use as an intermediate in drug synthesis, is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or modify other molecules through radical-mediated mechanisms .
相似化合物的比较
Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: This compound is similar in structure and function, often used as a radical initiator in polymerization reactions.
Isobutyric acid hydrazide: Another related compound with similar chemical properties and applications.
Uniqueness
2-Methylpropanimidamide stands out due to its specific reactivity and stability in various chemical environments. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous solutions, making it a versatile reagent in both research and industrial applications .
属性
IUPAC Name |
2-methylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJNMAAXXIADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


